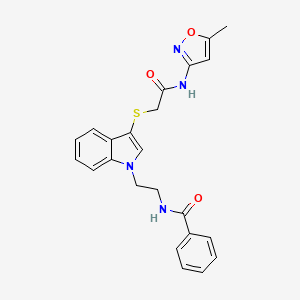

N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-16-13-21(26-30-16)25-22(28)15-31-20-14-27(19-10-6-5-9-18(19)20)12-11-24-23(29)17-7-3-2-4-8-17/h2-10,13-14H,11-12,15H2,1H3,(H,24,29)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVMLTINPUPYKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the indole ring: The indole ring can be synthesized separately and then attached to the isoxazole ring via a thioether linkage.

Formation of the benzamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Compound A : 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide ()

- Key Differences: Replaces the indole ring with a nitrophenylaminoethyl group. Substitutes 5-methylisoxazole with a 5-methyl-1,2,4-oxadiazole.

- Implications: The 1,2,4-oxadiazole may enhance metabolic stability compared to isoxazole due to reduced ring strain.

Compound B : N-[5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide ()

- Key Differences :

- Uses a thiadiazole-isoxazole hybrid scaffold instead of indole-thioether.

- Lacks the 2-oxoethyl linker.

- Implications :

Compound C : N-[2-(Methylphenylamino)propyl]-2-[(4-thiazolylmethyl)thio]-benzamide ()

- Key Differences: Substitutes indole with a methylphenylaminopropyl group. Replaces isoxazole with a thiazole ring.

- Implications :

Pharmacological Activity Comparison

Substituent Effects on Bioactivity

Isoxazole vs. Oxadiazole/Thiazole :

Role of the Indole-Thioether Linkage :

Biological Activity

N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic compound that incorporates various pharmacologically active moieties, including isoxazole and indole structures. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several functional groups:

- 5-Methylisoxazole : Known for its role as a pharmacological intermediate.

- Indole : Associated with various biological activities, particularly in antimicrobial and anticancer research.

- Thioether Linkage : Often enhances bioactivity through improved solubility and permeability.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O3S |

| Molecular Weight | 382.47 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | Not available |

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazole and indole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of Gram-positive and Gram-negative bacteria.

- Antibacterial Efficacy :

- A study evaluated the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 37.9 to 113.8 μM, demonstrating potent activity compared to standard antibiotics like ampicillin .

- The compound exhibited enhanced activity when combined with other antimicrobial agents, suggesting a potential synergistic effect.

Anticancer Activity

The structural components of this compound suggest possible anticancer properties due to the presence of the indole moiety, which is known for its cytotoxic effects on cancer cells.

- Cytotoxicity Studies :

- Research has shown that similar thiazolidinone derivatives possess significant cytotoxic activity against various cancer cell lines, with IC50 values often below 30 µM .

- The presence of the thiazolidinone ring in related compounds has been linked to apoptosis induction in cancer cells, highlighting the potential of this compound in cancer therapy.

Case Study 1: Antimicrobial Evaluation

A recent investigation synthesized several derivatives based on the indole-isoxazole framework and assessed their antimicrobial properties. The study found that one derivative exhibited an MIC of 50 μM against MRSA strains, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Potential

In another study focusing on indole-based compounds, researchers reported that a specific derivative caused significant apoptosis in A431 human epidermoid carcinoma cells with an IC50 value of 25 µM. This suggests that modifications to the isoxazole structure could enhance anticancer activity .

Q & A

Q. What are the common synthetic routes for constructing the indole-thioether-isoxazole core in this compound?

- Methodological Answer : The indole-thioether-isoxazole scaffold can be synthesized via sequential coupling reactions.

Indole-thioether formation : React 3-mercaptoindole derivatives with α-bromoacetamide intermediates under basic conditions (e.g., NaHCO₃ in DMF) to form the thioether linkage .

Isoxazole coupling : Introduce the 5-methylisoxazol-3-ylamine group via nucleophilic substitution or Cu-catalyzed cross-coupling, using pre-synthesized isoxazole-amine building blocks .

Purification typically involves recrystallization from DMF/acetic acid mixtures to isolate intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Analyze coupling constants (e.g., indole C-H protons at δ 7.1–7.5 ppm, isoxazole protons at δ 6.2–6.5 ppm) to verify regiochemistry .

- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, thioether C-S at ~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error .

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .

Q. How should researchers assess the solubility and stability of this compound for biological assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Conduct accelerated degradation studies at 40°C/75% RH for 7 days. Monitor via HPLC (C18 column, acetonitrile/water gradient) for decomposition peaks .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure; compare IC₅₀ values to cisplatin controls .

- Enzyme Inhibition : Screen against COX-2 or kinases (e.g., EGFR) using fluorometric assays; validate with Western blotting for downstream targets .

Q. How can researchers optimize column chromatography for purifying this compound?

- Methodological Answer :

- Stationary Phase : Use silica gel 60–120 mesh for better resolution.

- Mobile Phase : Gradient elution (hexane → ethyl acetate) with 1% acetic acid to suppress tailing .

- Detection : UV at 254 nm for indole/isoxazole chromophores .

Advanced Research Questions

Q. How can synthetic yields be improved for the thioether linkage under mild conditions?

- Methodological Answer :

- Microwave Assistance : Replace traditional reflux with microwave irradiation (100°C, 300 W, 20 min) to enhance reaction efficiency and reduce byproducts .

- Catalytic Optimization : Test Pd/Cu co-catalysts in DMF at 60°C to accelerate coupling kinetics .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform RNA-seq to identify differentially expressed genes in responsive vs. resistant cell lines .

- Metabolic Stability : Compare hepatic microsomal degradation rates (e.g., human vs. murine CYP450 isoforms) to explain species-specific disparities .

Q. How can computational modeling predict binding modes of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) crystal structures. Prioritize poses with H-bonds to isoxazole NH and indole π-π stacking .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

Q. What analytical methods differentiate polymorphic forms of this compound?

- Methodological Answer :

Q. How can researchers mitigate oxidative degradation of the thioether moiety during storage?

- Methodological Answer :

- Antioxidant Additives : Incorporate 0.1% w/v ascorbic acid in lyophilized formulations .

- Packaging : Use amber vials with nitrogen purging to limit O₂/H₂O exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.